molecular formula C8H6F2O3 B15199266 Methyl 2,3-difluoro-5-hydroxybenzoate

Methyl 2,3-difluoro-5-hydroxybenzoate

Cat. No.: B15199266
M. Wt: 188.13 g/mol
InChI Key: NEJUCAIDURMESN-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-5-hydroxybenzoate typically involves the esterification of 2,3-difluoro-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, a continuous-flow double diazotization method can be employed to synthesize difluorobenzene derivatives with high yield and reduced reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,3-difluoro-5-hydroxybenzaldehyde.

    Reduction: 2,3-difluoro-5-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-difluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-difluoro-4-hydroxybenzoate
  • Methyl 3,4-difluoro-2-hydroxybenzoate
  • Methyl 2,5-difluoro-4-hydroxybenzoate

Uniqueness

Methyl 2,3-difluoro-5-hydroxybenzoate is unique due to the specific positions of the fluorine and hydroxyl groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 2,3-difluoro-5-hydroxybenzoate

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3,11H,1H3

InChI Key

NEJUCAIDURMESN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)F)F

Origin of Product

United States

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